molecular formula C14H16ClNO3 B7982742 Ethyl 5-(aminomethyl)-2-phenyl-3-furoate

Ethyl 5-(aminomethyl)-2-phenyl-3-furoate

Cat. No.: B7982742
M. Wt: 281.73 g/mol
InChI Key: NCYNTJRJNRVRCS-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)-2-phenyl-3-furoate is a synthetic organic compound that belongs to the class of furoate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(aminomethyl)-2-phenyl-3-furoate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone using reagents like sodium cyanoborohydride.

    Esterification: The esterification of the furan ring with ethyl alcohol in the presence of an acid catalyst such as sulfuric acid results in the formation of the ethyl ester.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminomethyl)-2-phenyl-3-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-(aminomethyl)-2-phenyl-3-furoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)-2-phenyl-3-furoate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the phenyl and furan rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate hydrochloride: Similar structure with an indole ring instead of a furan ring.

    Ethyl 2-aminomethyl-5-hydroxy-1H-pyrrole-3-carboxylate hydrochloride: Similar structure with a pyrrole ring instead of a furan ring.

Uniqueness

Ethyl 5-(aminomethyl)-2-phenyl-3-furoate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its indole and pyrrole analogs. The furan ring can enhance the compound’s stability and reactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3.ClH/c1-2-17-14(16)12-8-11(9-15)18-13(12)10-6-4-3-5-7-10;/h3-8H,2,9,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYNTJRJNRVRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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